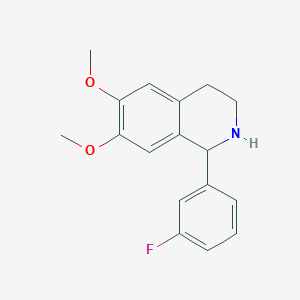![molecular formula C19H25N3O3 B2391435 8-Butilril-3-(4-metilbencil)-1,3,8-triazaspiro[4.5]decano-2,4-diona CAS No. 1021100-68-4](/img/structure/B2391435.png)
8-Butilril-3-(4-metilbencil)-1,3,8-triazaspiro[4.5]decano-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom
Aplicaciones Científicas De Investigación
8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anticonvulsant agent.
Pharmacology: It is investigated for its neuroprotective properties and potential use in treating neurological disorders.
Chemical Biology: The compound is used as a probe to study the interactions of spirocyclic compounds with biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mecanismo De Acción
Target of Action
The primary targets of 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4It’s structurally similar to spirotetramat , a second-generation insecticide developed by Bayer CropScience . Spirotetramat is known for its unique two-way internal absorption and transport properties, enabling it to be transported to any part of the plant .
Mode of Action
The exact mode of action of 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4Spirotetramat, a structurally similar compound, can effectively prevent egg hatching and larval development of pests on roots and leaves . This suggests that 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione might interact with its targets in a similar way.
Result of Action
The molecular and cellular effects of 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4Spirotetramat, a structurally similar compound, exhibits a long-lasting efficacy, and it can effectively control pests for as long as two months . This suggests that 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione might have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4Spirotetramat, a structurally similar compound, is known for its high activity, low dosage, broad-spectrum insecticidal efficacy, and environmental safety . This suggests that 8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione might also exhibit these characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method includes the following steps:
Formation of the spirocyclic core: This involves the reaction of a suitable diamine with a diketone under acidic conditions to form the spirocyclic intermediate.
Introduction of the butyryl group: This step involves the acylation of the spirocyclic intermediate with butyryl chloride in the presence of a base such as pyridine.
Addition of the 4-methylbenzyl group: This is achieved through a nucleophilic substitution reaction where the spirocyclic intermediate is reacted with 4-methylbenzyl chloride in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce different substituents on the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted spirocyclic compounds
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has similar spirocyclic structure and is studied for its anticonvulsant properties.
8-Amino-3-(2-(4-fluorophenoxy)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential anticonvulsant activity.
Uniqueness
8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of both butyryl and 4-methylbenzyl groups, which may contribute to its distinct pharmacological profile. The combination of these substituents could enhance its binding affinity to specific molecular targets, thereby improving its efficacy and selectivity.
Propiedades
IUPAC Name |
8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-4-16(23)21-11-9-19(10-12-21)17(24)22(18(25)20-19)13-15-7-5-14(2)6-8-15/h5-8H,3-4,9-13H2,1-2H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQYIQHNYGIXKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-Bromofuran-2-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2391353.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2391356.png)
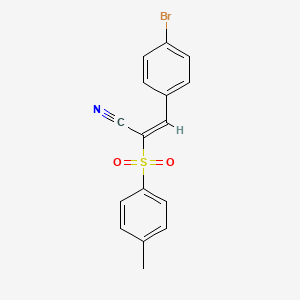
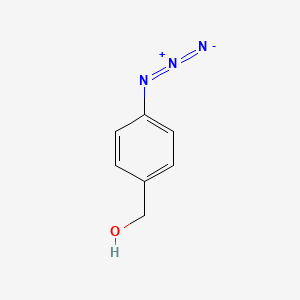
![3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2391361.png)
![2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2391362.png)
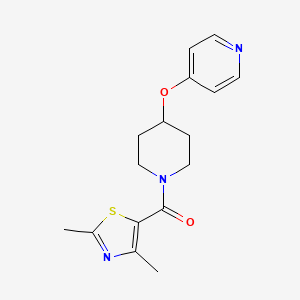

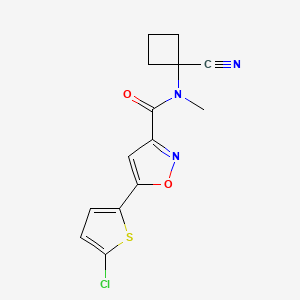
![N-(2,5-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2391369.png)
![Phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone](/img/structure/B2391371.png)
